molecular formula C13H15N5O2 B11846180 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one CAS No. 61741-43-3

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one

Cat. No.: B11846180
CAS No.: 61741-43-3
M. Wt: 273.29 g/mol
InChI Key: UGOPKSHKQMPXLO-UHFFFAOYSA-N
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Description

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl chloroformate to form an intermediate, which is then reacted with 2-(2-oxoimidazolidin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one may inhibit cellular pathways involved in cancer progression. Quinazolinone derivatives have been explored for their ability to act as inhibitors of various kinases implicated in tumor growth .

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .

Anti-inflammatory Effects

The structure of this compound allows it to interact with inflammatory pathways, potentially reducing inflammation through the inhibition of cyclooxygenase enzymes (COX) . This property positions it as a candidate for developing new anti-inflammatory drugs.

Synthesis and Modification

The synthesis of This compound typically involves multi-step processes starting from readily available precursors. The synthetic route can be optimized to enhance yield and purity, which is crucial for pharmacological testing.

Synthetic Pathway Overview

  • Starting Materials : Identify suitable precursors for the quinazolinone and imidazolidinone components.
  • Reactions : Employ nucleophilic substitution reactions facilitated by the electrophilic carbonyl group in the quinazolinone structure.
  • Purification : Use techniques such as chromatography to isolate the final product.

Study on Anticancer Activity

A study investigated the effects of quinazolinone derivatives on colorectal cancer cell lines. The results indicated that specific modifications to the quinazolinone scaffold enhanced cytotoxicity against cancer cells, suggesting a structure–activity relationship that could be exploited in drug design .

Antimicrobial Evaluation

Another research effort focused on synthesizing various quinazolinone derivatives, including those structurally similar to This compound . The antimicrobial activity was assessed against multiple strains, revealing promising results that support further exploration of these compounds as potential antibiotics .

Inflammatory Response Studies

Research has also shown that certain quinazolinones can inhibit COX enzymes, leading to reduced inflammatory responses in animal models. This highlights the therapeutic potential of This compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(1H)-one: The parent compound, known for its diverse biological activities.

    2-Aminoquinazolin-4(1H)-one: A derivative with potential medicinal applications.

    2-(2-Oxoimidazolidin-1-yl)ethylamine: A related compound used in the synthesis of various quinazolinone derivatives.

Uniqueness

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one is unique due to its specific structure, which combines the quinazolinone core with an imidazolidinone moiety. This combination may confer unique biological properties and enhance its potential as a therapeutic agent.

Biological Activity

2-((2-(2-Oxoimidazolidin-1-yl)ethyl)amino)quinazolin-4(1H)-one, with CAS number 61741-43-3, is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its pharmacological properties, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5O2, with a molecular weight of 273.291 g/mol. The structure features a quinazolinone core linked to an imidazolidinyl ethylamine moiety, which is thought to contribute to its biological activity.

PropertyValue
CAS Number61741-43-3
Molecular FormulaC13H15N5O2
Molecular Weight273.291 g/mol

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives inhibited the growth of prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells with IC50 values ranging from 10 μM to 12 μM .

Another study highlighted that compounds with dual inhibitory effects on EGFR and VEGFR-2 kinases showed promising results in inducing apoptosis in cancer cells, suggesting that similar mechanisms may be at play for this compound .

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives are also noteworthy. In a screening study, several synthesized compounds demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that these compounds could serve as potential alternatives or adjuncts to traditional antibiotics .

Study on Dual Kinase Inhibition

A significant study focused on the synthesis and evaluation of S-Alkylated quinazolinones revealed that compounds with structural similarities to this compound were effective in inhibiting both EGFR and VEGFR-2 kinases. The most potent analogs induced cell cycle arrest at the G1 phase and significantly increased apoptosis rates in treated cells compared to controls .

Antimicrobial Screening Results

A comprehensive antimicrobial screening was conducted on newly synthesized quinazolinones, including derivatives similar to the target compound. The study reported the following results:

Compound No.Activity Against E. coliActivity Against S. aureusActivity Against C. albicans
3StrongModerateNo activity
11ModerateStrongModerate
17StrongStrongNo activity

These findings underscore the potential of quinazolinone derivatives as antimicrobial agents .

Properties

CAS No.

61741-43-3

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

2-[2-(2-oxoimidazolidin-1-yl)ethylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N5O2/c19-11-9-3-1-2-4-10(9)16-12(17-11)14-5-7-18-8-6-15-13(18)20/h1-4H,5-8H2,(H,15,20)(H2,14,16,17,19)

InChI Key

UGOPKSHKQMPXLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCNC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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